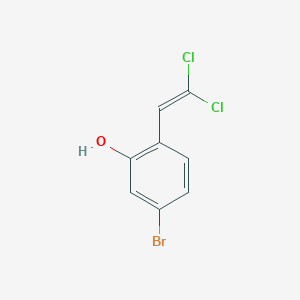
5-Bromo-2-(2,2-dichlorovinyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(2,2-dichlorovinyl)phenol: is an organic compound with the molecular formula C8H5BrCl2O It is a derivative of phenol, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted with a bromine atom and a 2,2-dichlorovinyl group, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,2-dichlorovinyl)phenol typically involves the following steps:
-
Bromination: : The starting material, 2-(2,2-dichlorovinyl)phenol, undergoes bromination. This reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is typically performed in a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at a controlled temperature to ensure selective bromination at the desired position.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of bromination while minimizing by-products. The use of automated systems for monitoring and controlling reaction parameters is common to ensure reproducibility and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(2,2-dichlorovinyl)phenol: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The 2,2-dichlorovinyl group can be reduced to form corresponding ethyl or ethylene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of ethyl or ethylene derivatives.
Applications De Recherche Scientifique
5-Bromo-2-(2,2-dichlorovinyl)phenol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(2,2-dichlorovinyl)phenol depends on its interaction with molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and dichlorovinyl groups can participate in various interactions, including halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
5-Bromo-2-(2,2-dichlorovinyl)phenol: can be compared with other similar compounds such as:
5-Bromo-2-chlorophenol: Similar in structure but lacks the dichlorovinyl group. It has different reactivity and applications.
2-(2,2-Dichlorovinyl)phenol: Lacks the bromine atom, leading to different chemical properties and reactivity.
5-Bromo-2-methoxyphenol: Contains a methoxy group instead of the dichlorovinyl group, resulting in different chemical behavior and applications.
The uniqueness of This compound
Propriétés
Formule moléculaire |
C8H5BrCl2O |
|---|---|
Poids moléculaire |
267.93 g/mol |
Nom IUPAC |
5-bromo-2-(2,2-dichloroethenyl)phenol |
InChI |
InChI=1S/C8H5BrCl2O/c9-6-2-1-5(3-8(10)11)7(12)4-6/h1-4,12H |
Clé InChI |
ZLUWEVARESKNBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)O)C=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


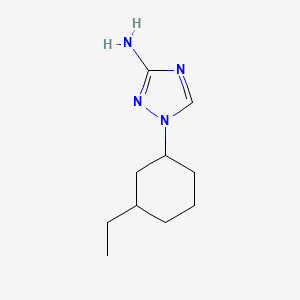
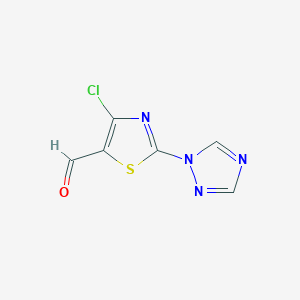
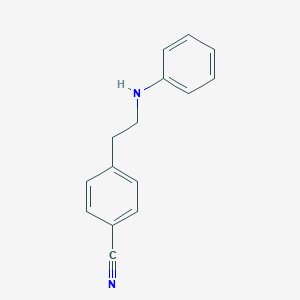
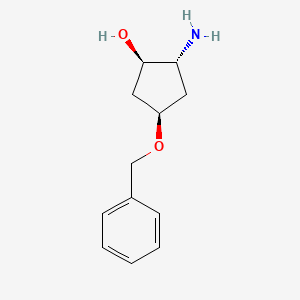
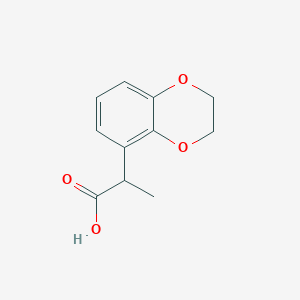

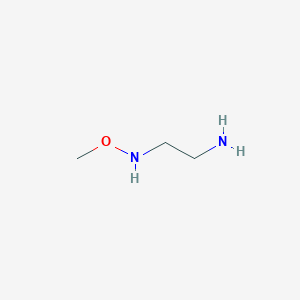
![2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13062972.png)
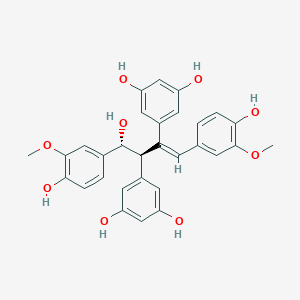
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B13062976.png)


![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)

